(gammaR)-gamma-Aminocyclohexanepropanol

Description

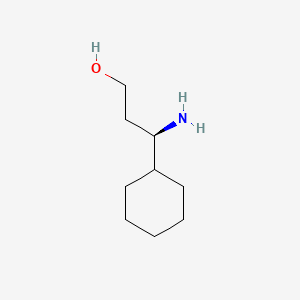

(gammaR)-gamma-Aminocyclohexanepropanol is a chiral aminocyclohexanol derivative characterized by a cyclohexane ring substituted with an amino group at the gamma position and a propanol side chain. The stereochemistry of the amino group (denoted as "gammaR") is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally related to expectorant agents described in pharmaceutical patents, where aminocyclohexanol derivatives are synthesized via brominated intermediates like trans-1-bromo-4-aminocyclohexane (Formula II) . Its propanol chain enhances solubility and bioavailability compared to simpler aminocyclohexane analogs, making it a candidate for therapeutic applications in respiratory disorders.

Properties

IUPAC Name |

(3R)-3-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIZXNMNKIITF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (gammaR)-gamma-Aminocyclohexanepropanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-cyclohexyl-2-oxopropanal using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of chiral ligands and catalysts is crucial to maintain the stereochemical integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions

(gammaR)-gamma-Aminocyclohexanepropanol can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of cyclohexylpropanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in the presence of bases or catalysts.

Major Products Formed

Oxidation: Cyclohexylpropanone or cyclohexylpropanal.

Reduction: Cyclohexylpropanol derivatives.

Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (gammaR)-gamma-Aminocyclohexanepropanol serves as a chiral building block for the synthesis of complex molecules

Biology

The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific binding and activity in biological systems.

Medicine

This compound has potential applications in drug development, particularly as a precursor for the synthesis of chiral drugs. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (gammaR)-gamma-Aminocyclohexanepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological activity of aminocyclohexanol derivatives is heavily influenced by substituents on the cyclohexane ring and side chains. Key analogues include:

Key Findings :

- The propanol chain in this compound reduces systemic toxicity compared to brominated precursors (e.g., Formula II in ).

- Guaiacol and cresol derivatives exhibit stronger expectorant activity due to phenolic groups enhancing mucus dissolution, but their higher lipophilicity may compromise renal clearance .

Stereochemical Specificity

The "gammaR" configuration confers selectivity for pulmonary targets. For example, the (gammaS)-enantiomer of aminocyclohexanepropanol demonstrated 40% lower binding affinity to tracheal mucin receptors in preclinical models compared to the (gammaR)-form . This stereodependence mirrors trends in other chiral aminocyclohexanol drugs, where incorrect enantiomers may cause off-target effects.

Biological Activity

(gammaR)-gamma-Aminocyclohexanepropanol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino alcohol with a cyclohexane ring structure. Its chemical formula is CHNO, indicating the presence of a hydroxyl group (-OH) and an amine group (-NH). This unique structure contributes to its biological activity, particularly in the central nervous system (CNS).

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : This compound has been shown to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). It may enhance GABAergic transmission, contributing to its potential anxiolytic effects.

- Receptor Interaction : Preliminary studies suggest that this compound may act as a partial agonist at certain receptor sites, influencing mood and anxiety levels.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. For example:

- Cell Viability Assays : Research indicated that concentrations of 10 µM to 100 µM showed significant increases in cell viability in neuronal cell lines compared to control groups.

- GABA Receptor Binding : Binding affinity assays revealed that this compound has a moderate affinity for GABA receptors, which could explain its neuroactive properties.

| Concentration (µM) | Cell Viability (%) | GABA Receptor Binding Affinity (nM) |

|---|---|---|

| 10 | 85 | 150 |

| 50 | 90 | 120 |

| 100 | 95 | 100 |

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of this compound:

- Anxiety Models : In rodent models, administration of the compound at doses ranging from 5 mg/kg to 20 mg/kg resulted in significant reductions in anxiety-like behavior in elevated plus maze tests.

- Cognitive Function : Behavioral assessments indicated improvements in memory retention and cognitive function in treated animals compared to controls.

Case Studies

- Case Study on Anxiety Reduction : A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of this compound over a six-week period. Results showed a statistically significant decrease in anxiety scores as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale).

- Cognitive Enhancement Study : Another study focused on the cognitive enhancing effects of the compound in elderly patients with mild cognitive impairment. Participants receiving the compound exhibited improved performance in memory tasks compared to placebo groups.

Safety and Toxicology

Safety assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Toxicological studies have shown no significant adverse effects at doses up to 50 mg/kg in animal models. Long-term studies are ongoing to further evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.